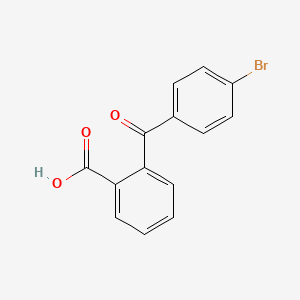

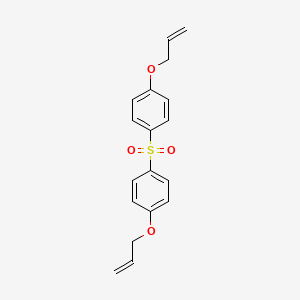

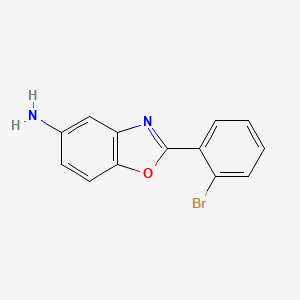

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

描述

Comprehensive Analysis of “2-(2-Bromophenyl)-1,3-benzoxazol-5-amine”

The compound 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in a fused benzene and oxazole ring structure. The presence of a bromine atom on the phenyl ring and an amine group on the benzoxazole ring suggests potential reactivity for further chemical modifications and applications in various chemical reactions.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzoxazoles . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the use of bromophenyl and amines, indicating that the synthesis of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine could potentially be synthesized through analogous methods .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be investigated using computational methods such as Gaussian09 software, which provides optimized molecular structures, NMR, and vibrational frequencies . The HOMO and LUMO analysis can determine charge transfer within the molecule, and NBO analysis can analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford substituted thiazoles . The reactivity of the bromine atom in 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine could allow for similar transformations or nucleophilic substitutions. Additionally, the amine group could participate in the formation of Schiff bases or react with carboxylic acids to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. The presence of substituents like bromine and amine groups can influence the compound's boiling point, melting point, solubility, and stability. The antimicrobial properties of some benzoxazole derivatives have been reported, suggesting that 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine could also possess biological activities . The compound's potential for non-linear optical (NLO) applications can be inferred from its high first hyperpolarizability .

科学研究应用

Anti-Inflammatory Applications

- Novel Anti-Inflammatory Scaffold : A study by (Seth et al., 2014) explored the anti-inflammatory potential of 2-(2-arylphenyl)benzoxazole derivatives. They found that these compounds, synthesized via a Suzuki reaction involving 2-(2-bromophenyl)benzoxazole, selectively inhibited cyclooxygenase-2 (COX-2). Some of these compounds showed better potency compared to traditional NSAIDs in vivo.

Synthesis and Chemical Properties

- Benzimidazole Synthesis : Research by (Lygin & Meijere, 2009) demonstrates the synthesis of 1-substituted benzimidazoles using o-bromophenyl isocyanide, which reacts with primary amines. This process involves CuI catalysis and yields moderate to good outputs.

- Hydroaminoalkylation/Buchwald-Hartwig Amination : (Kaper & Doye, 2019) focused on a reaction sequence that includes titanium-catalyzed hydroaminoalkylation of a bromophenyl-substituted alkene followed by Buchwald-Hartwig amination. This method is used for synthesizing benzoxazepine and other derivatives.

Fluorescent Probe Development

- Fluorescent Probe Sensitive to Amine : A study by (Lee et al., 2004) investigated compounds derived from benzoxazole for application in fluorescent probes. They synthesized 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole which showed promising results for sensing specific compounds with varied fluorescent colors.

Structural Analysis and Coordination Compounds

- Coordination Compounds of Benzoxazole Derivatives : (Téllez et al., 2013) synthesized a novel compound and analyzed its potential conformers and tautomers. They also explored its coordination with different metals, indicating its potential in inorganic chemistry.

Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Derivatives : (Bektaş et al., 2007) conducted a study on the antimicrobial properties of benzoxazole derivatives. They synthesized various compounds and evaluated their effectiveness against different microorganisms.

Synthesis of Anticancer Agents

- Potent Anticancer Agents Synthesis : Research by (Murty et al., 2011) describes the synthesis of benzoxazole and benzoxazolone derivatives with a focus on their cytotoxic activity towards human cancer cell lines. They found that certain compounds exhibited potent anticancer properties.

属性

IUPAC Name |

2-(2-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKTZXBKSASZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292626 | |

| Record name | 2-(2-Bromophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

293737-80-1 | |

| Record name | 2-(2-Bromophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。